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5-(Pyrrolidin-2-yl)pyrimidine

Cat. No.: B13536314
M. Wt: 149.19 g/mol
InChI Key: IJQSRHRECQOAAX-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)pyrimidine is a sophisticated chemical scaffold that combines a pyrimidine ring with a pyrrolidine moiety, making it a high-value building block in medicinal chemistry and antimicrobial research . This structure is part of the broader pyrrolopyrimidine family, compounds known for their structural resemblance to purine nucleotides, which allows them to interact with a variety of biological targets . The pyrrolidine ring is a saturated, three-dimensional structure that enhances the complexity of the molecule, potentially improving its solubility and allowing for a better exploration of the pharmacophore space compared to flat, aromatic systems . This makes it an excellent candidate for generating structural diversity in drug discovery programs. The primary research applications of this compound are in the development of novel antimicrobial agents. Pyrrolopyrimidine derivatives have demonstrated significant broad-spectrum bioactivity , including antibacterial, antifungal, and antiviral effects . As such, this compound serves as a key precursor for synthesizing new compounds to address the critical global health challenge of antimicrobial resistance (AMR) . Furthermore, the pyrrolidine scaffold is a common feature in FDA-approved drugs and bioactive natural products, underscoring its established relevance in pharmaceutical science . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly as the stereogenicity of the pyrrolidine ring can lead to different biological profiles due to enantioselective binding to protein targets . This product is explicitly provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B13536314 5-(Pyrrolidin-2-yl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-pyrrolidin-2-ylpyrimidine

InChI

InChI=1S/C8H11N3/c1-2-8(11-3-1)7-4-9-6-10-5-7/h4-6,8,11H,1-3H2

InChI Key

IJQSRHRECQOAAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CN=CN=C2

Origin of Product

United States

Chemical Reactivity, Derivatization, and Functionalization of 5 Pyrrolidin 2 Yl Pyrimidine

Electrophilic and Nucleophilic Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity. core.ac.ukscispace.com The presence of two nitrogen atoms makes the ring less susceptible to electrophilic aromatic substitution compared to benzene, while simultaneously activating it for nucleophilic substitution. core.ac.uk The positions on the pyrimidine ring exhibit different levels of electron deficiency; the 2-, 4-, and 6-positions are significantly electron-poor, whereas the 5-position is less so and retains more "benzenoid" character. scispace.com

Substitutions and Aromatic Functionalizations

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially when a good leaving group such as a halogen is present. scispace.commdpi.com For instance, chloro-substituted pyrimidines readily react with various nucleophiles. In a related example, the chlorine atom at the 4-position of ethyl 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoate can be displaced by amines. mdpi.com Similarly, 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine undergoes substitution with L-prolinol, where one of the chlorine atoms is displaced by the amino alcohol. acs.org The introduction of an electron-withdrawing group, such as a nitro group at the 5-position, can further activate the remaining chloro group towards nucleophilic displacement. csir.co.za

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its π-deficient character. core.ac.uk Such reactions typically require activating, electron-donating groups on the ring to proceed. scialert.net The 5-position is the most favorable site for electrophilic attack. scispace.com For halogenation or nitration to occur at this position, the ring often needs to be activated by groups like hydroxyl or amino substituents. csir.co.zascialert.net For example, nitration of N-Pyridin-2-yl-6-pyrrolidin-1-ylpyrimidin-4-amine with nitric acid in sulfuric acid successfully yields the 5-nitropyrimidine (B80762) derivative. csir.co.za

A modern approach for pyrimidine diversification involves a deconstruction–reconstruction strategy. This method transforms the pyrimidine into an N-arylpyrimidinium salt, which is then cleaved and used in various heterocycle-forming reactions to generate analogues that are otherwise difficult to access. nih.gov

Ring Opening and Rearrangement Processes

Pyrimidine rings and their derivatives can undergo ring-opening and rearrangement reactions, often under specific conditions. One of the most notable is the Dimroth rearrangement, which involves the transposition of ring atoms, typically in acidic or basic media. beilstein-journals.orgresearchgate.net This process is believed to occur via an initial addition of a nucleophile (like hydroxide) to the pyrimidine ring, followed by ring-opening to an intermediate that subsequently re-cyclizes. beilstein-journals.orgresearchgate.net While this can be an undesired side reaction leading to structural misassignments, it can also be exploited synthetically. researchgate.net

More complex tandem reactions have also been observed. For instance, a cascade reaction involving an intramolecular iminium cyclization followed by a Smiles rearrangement has been reported for a derivative, (S)-(1-(6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)pyrrolidin-2-yl)methanol. This sequence leads to the formation of complex polycyclic structures. acs.org

Functionalization of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring offers multiple sites for functionalization, including the secondary amine nitrogen and the C-H bonds on the saturated ring structure. researchgate.netnih.gov

N-Alkylation and Acylation Reactions

The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. nih.govevitachem.com These are standard transformations for secondary amines and allow for the introduction of a wide variety of substituents at the nitrogen atom. evitachem.com N-acylation can be achieved using acyl chlorides or anhydrides, while N-alkylation can be performed with alkyl halides. evitachem.com A specific method for N-alkylation involves the Mitsunobu reaction, which has been used for the N-alkylation of pyroglutamate (B8496135) derivatives. researchgate.net These reactions are fundamental in medicinal chemistry for modifying the properties of pyrrolidine-containing scaffolds. nih.gov

Reaction TypeReagent ClassProduct TypeReference
N-AlkylationAlkyl HalidesTertiary Amine evitachem.com
N-AcylationAcyl Chlorides, AnhydridesAmide evitachem.com
Mitsunobu ReactionAlcohols, DEAD, PPh₃N-Alkylpyrrolidine researchgate.net

C-H Functionalization Strategies on the Pyrrolidine Ring

Direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis. For saturated N-heterocycles like pyrrolidine, strategies have been developed for the functionalization of the α-C–H bond (adjacent to the nitrogen). acs.org

Transition Metal-Catalyzed C-H Functionalization: This approach often employs a directing group to guide a metal catalyst to a specific C-H bond. thieme-connect.com The pyrimidine ring itself, or another group attached to the pyrrolidine nitrogen, can serve as a directing group. For example, ruthenium-catalyzed C(2)–H arylation of pyrrolidine rings has been achieved using an amidine directing group. thieme-connect.com Rhodium catalysts have been used for the α-C–H carbonylation of N-(2-pyridyl)pyrrolidines. thieme-connect.com

Enzymatic C-H Functionalization: Biocatalytic methods offer high selectivity for C-H functionalization under mild conditions. Engineered cytochrome P450 enzymes have been shown to catalyze the α-C–H amination and alkylation of N-substituted pyrrolidines with high activity and stereoselectivity. acs.org

Redox-Neutral Annulations: In some cases, amine α-C–H bonds can be functionalized through redox-neutral processes promoted by simple reagents like acetic acid. These reactions can involve a dual C-H bond functionalization, leading to the formation of complex fused ring systems. acs.org

StrategyCatalyst/PromoterFunctional Group IntroducedReference
Directed C-H ArylationRu₃(CO)₁₂Aryl thieme-connect.com
Directed C-H Carbonylation[RhCl(cod)]₂Carbonyl thieme-connect.com
Enzymatic C-H AlkylationEngineered Cytochrome P450Alkyl (from diazo compounds) acs.org
Redox AnnulationAcetic AcidFused Ring System acs.org

Stereoselective Functionalizations

Given that the C2-position of the pyrrolidine ring in 5-(pyrrolidin-2-yl)pyrimidine is a stereocenter, controlling stereochemistry during functionalization is crucial. researchgate.netnih.gov Many synthetic strategies utilize precursors from the chiral pool, such as (S)-proline or (2S,4R)-4-hydroxyproline, to ensure the final product is enantiopure. fu-berlin.denih.gov

Stereoselective methods have been developed for various transformations:

Cyclization Reactions: The stereoselective cyclization of acyclic precursors is a common method to produce optically pure pyrrolidine derivatives. nih.gov

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from isatin (B1672199) and sarcosine) with dipolarophiles can proceed with high regio- and diastereoselectivity to create complex dispiro[indoline-3,2′-pyrrolidine-3′,3″-indoline] systems. acs.org The stereochemical outcome is often controlled by the geometry of the transition state.

Nucleophilic Ring Opening: The ring opening of donor-acceptor cyclopropanes with primary amines, followed by lactamization, can proceed with a full inversion of configuration at the chiral center, consistent with an SN2-like mechanism. mdpi.com This allows for the synthesis of enantiomerically pure 1,5-substituted pyrrolidin-2-ones. mdpi.com

The spatial orientation of substituents on the pyrrolidine ring can significantly influence the molecule's interaction with biological targets, making stereocontrol a critical aspect of its derivatization. researchgate.netnih.gov

Heterocycle Fusion and Construction of Fused Systems (e.g., Pyrrolo[x,y-d]pyrimidines)

The structure of this compound, possessing reactive sites on both the pyrimidine and pyrrolidine rings, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The secondary amine of the pyrrolidine ring and the activated positions of the pyrimidine ring can participate in intramolecular cyclization reactions to form novel polycyclic structures.

One of the most significant applications of pyrimidine derivatives in medicinal chemistry is in the formation of pyrrolopyrimidines, particularly pyrrolo[2,3-d]pyrimidines (7-deazapurines), which are core components of many biologically active compounds. mdpi.comgoogle.com While direct fusion from this compound is not extensively documented, established synthetic routes for pyrrolo[2,3-d]pyrimidines illustrate the general strategies for fusing a pyrrole (B145914) ring to a pyrimidine core. A common method involves the functionalization of the pyrimidine ring at the C4 and C5 positions, followed by cyclization to build the pyrrole ring. For example, a Michael reaction can be used to introduce a side chain at the C5 position of a 6-aminopyrimidine derivative, which is then followed by a cyclization step, such as a Nef reaction mediated by titanium(III) chloride, to construct the fused pyrrole ring. strath.ac.uk

Another approach involves the condensation of a β-ketoenamide with hydroxylamine (B1172632) hydrochloride to furnish a pyrimidine N-oxide, which can then undergo rearrangement and further transformation. fu-berlin.de More direct methods involve multicomponent reactions; for instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx

Furthermore, the pyrrolidine moiety itself can be the basis for fusion. Intramolecular cyclization between the pyrrolidine nitrogen and an electrophilic center at the C4 position of the pyrimidine ring can lead to the formation of pyrrolo[1,2-a]pyrimido systems. This strategy is seen in related syntheses where proline derivatives are used to generate enantiopure pyridin-4-ones, which are precursors to more complex fused heterocycles. fu-berlin.de The reaction of 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with methylene (B1212753) active nitriles, followed by intramolecular cyclization, has been used to produce pyrazolo[3,4-e]indolizines, demonstrating the utility of a pyrrolidine substituent in guiding the formation of fused systems. semanticscholar.org

The table below summarizes general strategies for the synthesis of fused pyrimidine systems.

Fused SystemGeneral Synthetic StrategyKey Reagents/ConditionsRef.
Pyrrolo[2,3-d]pyrimidinesMichael addition onto C5 of a pyrimidine, followed by reductive cyclization.Nitroalkenes, TiCl₃ (for Nef reaction) strath.ac.uk
Pyrrolo[2,3-d]pyrimidinesOne-pot three-component condensation.Arylglyoxals, 6-aminouracil, barbituric acid, TBAB (catalyst) scielo.org.mx
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinesHalogenation of a pyrrolopyrimidine core followed by further cyclization.N-halosuccinimide (NXS) in DCM mdpi.com
Pyrazolo[3,4-d]pyrimidinesCyclization of functionalized 5-aminopyrazoles.p-Nitrobenzoyl chloride, POCl₃, H₂, Pd/C beilstein-journals.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is dictated by the distinct properties of its two constituent heterocyclic rings. The pyrimidine ring is an electron-deficient (π-deficient) system, while the pyrrolidine ring is a saturated, non-aromatic amine. scialert.net

Oxidation Chemistry

The pyrrolidine moiety is generally more susceptible to oxidation than the pyrimidine ring. The secondary amine of the pyrrolidine ring can be oxidized. In analogous systems, pyrrolidin-2-yl substituted heterocycles react with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) to yield the corresponding pyrrolidine N-oxides. fu-berlin.de Depending on the reaction conditions, oxidation could potentially lead to a hydroxylamine derivative.

The pyrimidine ring itself is relatively resistant to oxidation due to its electron-deficient nature. However, the nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation is typically achieved using peroxy acids such as m-CPBA or hydrogen peroxide. For instance, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine can be oxidized to its corresponding 1-oxide form. The presence of strong activating groups on the pyrimidine ring can facilitate this process.

Reaction TypeSubstrate MoietyReagentPotential ProductRef.
N-OxidationPyrrolidine Nitrogenm-Chloroperbenzoic acid (m-CPBA)Pyrrolidine N-oxide derivative fu-berlin.de
N-OxidationPyrimidine NitrogenHydrogen peroxide (H₂O₂), m-CPBAPyrimidine N-oxide derivative
Sulfide OxidationThioether on Pyrimidinem-Chloroperbenzoic acid (m-CPBA)Sulfoxide/Sulfone derivative google.comnih.gov

Reduction Chemistry

Reduction of the this compound molecule can selectively target the pyrimidine ring. The pyrimidine ring can be reduced via catalytic hydrogenation using catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh). These reactions typically lead to the formation of dihydropyrimidines or tetrahydropyrimidines, depending on the catalyst and reaction conditions.

Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce the aromatic pyrimidine ring but would reduce more reactive functional groups if they were present. A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), has the potential to reduce the pyrimidine ring. In related structures, borane (B79455) complexes have been used to reduce carboxylic acid groups on the pyrrolidine ring to alcohols without affecting the core heterocyclic structure. google.com The reduction of a nitro group on a fused pyrazolo[1,5-a]pyrimidine (B1248293) system to an amine is also a well-established transformation, often using catalytic hydrogenation. google.com The saturated pyrrolidine ring is generally stable under most conditions used to reduce the pyrimidine ring.

Reaction TypeSubstrate MoietyReagent(s)Potential Product(s)Ref.
Ring ReductionPyrimidine RingH₂ with Pd, Pt, or Rh catalystDihydropyrimidine, Tetrahydropyrimidine---
Nitro Group ReductionNitro group on pyrimidine ringH₂, Pd/C; SnCl₂, HClAmino-pyrimidine derivative google.com
Carboxylic Acid ReductionCarboxylic acid on pyrrolidineBorane-tetrahydrofuran complexHydroxymethyl-pyrrolidine derivative google.com

Theoretical and Computational Investigations of 5 Pyrrolidin 2 Yl Pyrimidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the electronic properties of molecules. arabjchem.orgresearchgate.net Methods like DFT with the B3LYP functional are commonly used to optimize molecular geometries and calculate various electronic parameters for pyrimidine (B1678525) and pyrrolidine-containing compounds. nih.govresearchgate.net These calculations help in understanding the molecule's stability, reactivity, and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For 5-(Pyrrolidin-2-yl)pyrimidine, the electronic characteristics of the two constituent rings are distinct. The pyrimidine ring is known to be π-deficient due to the presence of two electronegative nitrogen atoms. Conversely, the saturated pyrrolidine (B122466) ring, specifically its secondary amine nitrogen, is electron-donating. nih.gov This leads to a predictable distribution of the frontier orbitals:

HOMO : The highest occupied molecular orbital is expected to be predominantly localized on the electron-rich regions of the molecule. This would include the lone pair of the nitrogen atom in the pyrrolidine ring and, to some extent, the π-system of the pyrimidine ring. The energy of the HOMO is associated with the molecule's ability to donate electrons.

LUMO : The lowest unoccupied molecular orbital is anticipated to be centered on the electron-deficient (π-deficient) pyrimidine ring. The energy of the LUMO reflects the molecule's capacity to accept electrons. researchgate.net

The interaction and energy difference between these orbitals govern the molecule's reactivity profile.

Table 1: Conceptual Frontier Molecular Orbital Properties and Their Implications

OrbitalExpected LocationImplied Reactivity
HOMO Pyrrolidine ring (N atom), Pyrimidine π-systemNucleophilic character, site of oxidation
LUMO Pyrimidine ringElectrophilic character, site of reduction
HOMO-LUMO Gap ModerateDefines kinetic stability and overall reactivity

Charge Distribution and Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic reactions. uni-muenchen.de MEP maps use a color scale to represent electrostatic potential, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). avogadro.ccwalisongo.ac.id

In this compound, the MEP is expected to show:

Negative Potential (Red/Yellow) : Strong negative potential is anticipated around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons. These sites are the most likely points for electrophilic attack and for acting as hydrogen bond acceptors. researchgate.net

Positive Potential (Blue) : A region of positive potential is expected around the hydrogen atom attached to the pyrrolidine nitrogen (N-H). This makes this proton acidic and a potential hydrogen bond donor site.

Neutral Potential (Green) : The carbon-hydrogen frameworks of both rings would likely exhibit a more neutral potential.

This charge distribution, arising from the electron-donating pyrrolidinyl group and the electron-withdrawing pyrimidine ring, results in a significant molecular dipole moment and dictates how the molecule interacts with other polar species. nih.gov

Aromaticity and Tautomerism Studies

Aromaticity: The pyrimidine ring is a six-membered heteroaromatic system. Its aromaticity, conferred by the delocalized sextet of π-electrons, is a key determinant of its planarity and chemical stability. ethernet.edu.et However, the presence of two nitrogen atoms makes it π-deficient, influencing its reactivity towards nucleophiles. Any disruption of this aromatic system would significantly alter the molecule's properties.

Tautomerism: Tautomerism involves the migration of a proton, often between a heteroatom and a carbon atom, leading to constitutional isomers that exist in equilibrium. While the parent this compound structure does not possess the functional groups (like hydroxyl or exocyclic amino groups) that typically lead to common tautomeric forms (e.g., keto-enol or imine-enamine) in pyrimidines, this phenomenon is a critical consideration for its substituted derivatives. researchgate.netmdpi.com For the unsubstituted compound, the depicted aromatic structure is expected to be the overwhelmingly stable form.

Conformational Analysis and Molecular Dynamics Simulations

Energy Landscapes and Preferred Conformations

The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates. nih.govrsc.orgbiorxiv.orgchemrxiv.org The valleys in this landscape correspond to stable or metastable conformations (conformers), while the peaks represent the energy barriers for transitioning between them.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not flat and adopts various puckered conformations to relieve torsional strain. These conformations are typically described as envelope (E), where four atoms are coplanar and the fifth is out of the plane, or twisted (T), where no four atoms are coplanar. nih.govbeilstein-journals.org The entire continuum of these puckers can be described by a pseudorotation cycle, defined by a phase angle (P) and a maximum puckering amplitude (Φ_max). nih.govbeilstein-journals.org The specific substituents on the ring dictate which conformations are the most stable (i.e., the lowest energy). beilstein-journals.org In related systems, the pyrrolidine ring has been shown to adopt half-chair or envelope conformations. iucr.org

Rotational Conformations (Rotamers): Rotation around the C-C single bond linking the two rings gives rise to different rotamers. The relative orientation of the pyrrolidine and pyrimidine rings will be governed by a balance of electronic effects and the minimization of steric hindrance between the rings. The most stable conformer will represent a global minimum on the molecule's potential energy surface.

Table 2: Key Conformational Parameters for the Pyrrolidine Ring

ParameterDescriptionTypical Values/States
Ring Pucker Describes the non-planar shape of the ring.Envelope (E) or Twist (T)
Pseudorotation Phase Angle (P) Defines which atoms are puckered and in which direction.0° to 360°
Puckering Amplitude (Φ_max) Measures the degree of deviation from planarity.35° to 45° beilstein-journals.org
Preferred Conformations Lowest energy states in the pseudorotation cycle.Often North (N) or South (S) type conformers

Intramolecular Hydrogen Bonding and Steric Interactions

Intramolecular Hydrogen Bonding (IMHB): A crucial feature influencing the preferred conformation of this compound is the potential for an intramolecular hydrogen bond. An IMHB can form between the hydrogen atom of the pyrrolidine N-H group (the donor) and one of the pyrimidine ring nitrogens (the acceptor). This interaction would create a stable six-membered pseudo-ring structure, locking the relative orientation of the two heterocyclic rings. Such IMHBs are known to stabilize bioactive conformations and can "shield" the polar groups, which can impact physicochemical properties. rsc.orgacs.org Crystallographic studies of related compounds, such as substituted 2-(pyrrolidin-1-yl)pyrimidin-4(3H)-ones, have confirmed the presence of intramolecular N-H···O hydrogen bonds. nih.gov This lends strong support to the high probability of a stabilizing N-H···N interaction in this compound.

Steric Interactions: The spatial arrangement of atoms also plays a critical role. Steric hindrance between hydrogen atoms on the pyrrolidine ring (particularly at position C5) and the hydrogen at the C6 position of the pyrimidine ring can create repulsive forces. The molecule will adopt a conformation that minimizes these unfavorable steric clashes, influencing both the rotation around the C-C bond and the puckering of the pyrrolidine ring itself. The final preferred conformation is thus a result of the interplay between stabilizing forces like hydrogen bonding and destabilizing steric repulsions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. For pyrimidine derivatives, these theoretical investigations can clarify reaction feasibility, selectivity, and the roles of catalysts by examining the energies and structures of reactants, products, and the transient species that connect them.

A cornerstone of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction pathway. Density Functional Theory (DFT) is a commonly employed method for locating these critical structures. For instance, in studies of reactions involving pyrimidine-fused heterocycles, the validity of a calculated transition state structure is often confirmed by visualizing its single imaginary vibrational frequency and by performing Intrinsic Reaction Coordinate (IRC) calculations. mdpi.com IRC calculations trace the reaction path downhill from the transition state, ensuring that it correctly connects the intended reactant and product structures. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a crucial kinetic parameter that governs the reaction rate. Computational studies on related heterocyclic systems have shown that even if a reaction is thermodynamically favorable (i.e., the products are much lower in energy than the reactants), a high activation barrier can render it extremely slow under normal conditions, highlighting the need for a catalyst. mdpi.com For example, a calculated barrier of ΔG‡ = 28.5 kcal mol⁻¹ for a particular cycloaddition reaction indicated that the process would be highly unlikely without catalytic intervention. mdpi.com The analysis of potential energy surfaces can reveal saddle points corresponding to transition states for bond formation, providing precise details on the reaction's energetic landscape. scilit.com

Table 1: Example of Calculated Free Energy Data for a Reaction Step

Species Description Relative Gibbs Free Energy (kcal mol⁻¹)
Reactant Complex Initial association of reactants +6.9
Transition State Highest energy point of the reaction +28.5 (Barrier, ΔG‡)
Product Final species formed -51.0 (Reaction Free Energy, ΔGR)

Data derived from a computational study on a related heterocyclic synthesis. mdpi.com

Computational chemistry is pivotal in predicting the step-by-step mechanism of catalyzed reactions, known as the catalytic cycle. This involves identifying all intermediates and transition states for each elementary step, such as oxidative addition, migratory insertion, and reductive elimination in metal-catalyzed cross-coupling reactions. For the synthesis of complex heterocyclic systems like pyrrolo[2,3-b]quinoxalines, which share structural motifs with pyrimidine derivatives, proposed catalytic cycles often involve a palladium catalyst. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions)

Computational methods allow for the a priori prediction of various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. DFT and its time-dependent extension (TD-DFT) are standard workhorses for these predictions. nih.govacs.org

Calculated vibrational frequencies (IR and Raman) are frequently used to assign experimental spectra. To improve agreement with experimental values, which are inherently anharmonic, calculated harmonic frequencies are often multiplied by a scaling factor. mdpi.comresearchgate.net For instance, a scaling factor of 0.956 was used to account for anharmonicity in the assignment of Raman spectra for pyrimidine derivatives. mdpi.com These calculations aid in understanding how structural modifications, such as the addition of a furan (B31954) or thiophene (B33073) group to a pyrimidine ring, affect the vibrational modes. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov Comparing calculated shifts with experimental data helps to confirm the proposed chemical structures. nih.gov Discrepancies between computed and experimental values can sometimes be attributed to solvent effects that are not fully captured in the calculation. nih.gov

Electronic transitions, which are observed in UV-visible spectroscopy, are typically calculated using TD-DFT. nih.gov These calculations provide the maximum absorption wavelength (λmax) and information about the nature of the electronic transition, such as whether it is a HOMO→LUMO transition. nih.gov For pyrimidine itself, extensive ab initio calculations have been used to create detailed maps of the lowest singlet and triplet excited states, providing insight into vibronic coupling and other complex spectroscopic features. acs.org

Table 2: Computationally Predicted Spectroscopic Data for a Pyrimidine Derivative

Spectroscopic Method Parameter Predicted Value Experimental Value
¹H NMR H-5 (pyrimidine) 6.62 ppm 6.68 ppm
¹³C NMR C-4 (pyrimidine) 62.67 ppm 65.37 ppm
UV-Vis (TD-DFT) λmax (HOMO-2→LUMO) 279.47 nm N/A

Data derived from a computational study on pyrimidine-2-thiones. nih.gov

Mechanistic Insights into Molecular Interactions Involving 5 Pyrrolidin 2 Yl Pyrimidine

Principles of Ligand-Target Binding Site Analysis (In Silico and In Vitro Methodologies)

Identifying and characterizing the binding site of a ligand on its target protein is a critical step in drug development. drughunter.com This process utilizes a range of computational and experimental methods to predict and confirm how and where a small molecule like 5-(pyrrolidin-2-yl)pyrimidine binds, paving the way for structure-based drug design. drughunter.com

In silico methodologies, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interaction between a ligand and its target protein at an atomic level. mdpi.comnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. sci-hub.se The process involves placing the ligand into the binding site of the protein in various conformations and using a scoring function to estimate the binding affinity for each pose. sci-hub.semdpi.com For derivatives of this compound, docking studies can identify key amino acid residues that interact with the molecule, providing insights into the binding mode. researchgate.netnih.gov For instance, docking simulations can reveal potential hydrogen bonds between the pyrimidine (B1678525) nitrogens and hinge region residues of a kinase, a common interaction for this scaffold. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex over time. mdpi.comunimi.it These simulations model the movement of every atom in the system, providing a dynamic view of the binding interactions. mdpi.com By analyzing the trajectory of an MD simulation, researchers can confirm the stability of key interactions (like hydrogen bonds and hydrophobic contacts) and observe conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com This dynamic perspective is crucial for validating the docking results and understanding the thermodynamic properties of the binding event. mdpi.com

Table 1: Typical Workflow for In Silico Ligand Binding Analysis

Step Description Purpose
1. Target Preparation Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB). mdpi.com To prepare a high-quality receptor model for docking.
2. Ligand Preparation Generate the 3D structure of the ligand (e.g., this compound) and optimize its geometry. nih.gov To ensure the ligand conformation is energetically favorable.
3. Binding Site Definition Identify the active site or binding pocket on the protein, often based on a co-crystallized ligand. mdpi.comsci-hub.se To define the search space for the docking algorithm.
4. Molecular Docking Place the ligand into the defined binding site and score the resulting poses. sci-hub.se To predict the most likely binding mode and estimate binding affinity.
5. MD Simulation Run a simulation of the best-docked ligand-protein complex in a simulated physiological environment. mdpi.comunimi.it To evaluate the stability of the complex and refine the binding hypothesis.

| 6. Analysis | Analyze the MD trajectory for stable interactions, conformational changes, and binding free energies. nih.gov | To gain a deeper, dynamic understanding of the molecular recognition process. |

In vitro biochemical assays are essential for experimentally validating the predictions from in silico studies and quantifying the biological activity of a compound. mdpi.com These assays are designed to measure the direct interaction between the compound and its purified target or its effect within a cellular context.

Enzyme Inhibition Assays: If the target is an enzyme, such as a kinase or protease, enzyme inhibition assays are the primary method for quantifying a compound's potency. nih.govnih.gov These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. The data is used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. mdpi.comnih.gov For example, the inhibitory effect of this compound derivatives against a specific kinase can be evaluated using assays that measure the phosphorylation of a substrate. mdpi.com

Binding Assays: These assays directly measure the binding of a ligand to its target. Techniques like fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can determine binding affinity (Kd), kinetics (kon/koff rates), and the thermodynamics of the interaction. Competition binding assays, where the compound competes with a known, labeled ligand, are also commonly used to determine binding affinity. nih.gov

Cell-Based Assays: To understand a compound's effect in a more biologically relevant system, cell-based assays are employed. These can include cell proliferation assays to measure antiproliferative effects against cancer cell lines or reporter gene assays to measure the modulation of a specific signaling pathway. researchgate.netmdpi.com

Table 2: Common Biochemical Assays for Interaction Studies

Assay Type Principle Key Parameter Measured Example Application
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies and colorimetric changes to quantify a substance. IC₅₀ Measuring inhibition of VEGFR-2 kinase activity. nih.gov
Kinase Activity Assay Measures the transfer of a phosphate (B84403) group from ATP to a substrate. IC₅₀ Determining the potency of kinase inhibitors. mdpi.com
Cell Proliferation Assay (e.g., MTT, MTS) Measures the metabolic activity of living cells to infer cell number. GI₅₀ / IC₅₀ Assessing the antiproliferative activity of compounds on cancer cell lines. researchgate.net
Protease Inhibition Assay Measures the cleavage of a specific substrate by a protease. IC₅₀ Evaluating inhibitors of enzymes like 5-lipoxygenase. nih.gov

| Competitive Binding Assay | A test compound competes with a labeled ligand for binding to a receptor. | Ki / IC₅₀ | Determining the binding affinity of a compound for a chemokine receptor like CXCR4. nih.gov |

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov For this compound, SAR analysis involves systematically modifying the pyrimidine and pyrrolidine (B122466) rings to identify the key elements responsible for target binding and potency. mdpi.comresearchgate.net

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, several key elements are consistently important for activity.

Pyrimidine Core: The pyrimidine ring often serves as a central scaffold that anchors the molecule in the binding site. nih.gov The nitrogen atoms in the pyrimidine ring are frequently involved in crucial hydrogen bonding interactions, particularly with the "hinge region" of protein kinases. mdpi.com

Pyrrolidine Ring: This saturated, five-membered ring provides a three-dimensional structural element that can explore the pharmacophore space more effectively than a flat aromatic ring. nih.gov Substitutions on the pyrrolidine ring can significantly impact activity, suggesting it interacts with specific sub-pockets in the target's binding site. mdpi.com For example, adding halogen substituents like fluorine to a phenyl group attached to the pyrrolidine ring has been shown to enhance activity in certain kinase inhibitors. mdpi.com

Linkage and Substituents: The specific connection point (position 5 of the pyrimidine) and the nature of other substituents on both rings are critical. Modifying these positions can tune the compound's potency, selectivity, and physicochemical properties. researchgate.net

Table 3: Structure-Activity Relationship Insights for Pyrimidine-Pyrrolidine Scaffolds

Structural Modification Effect on Activity Rationale / Interaction Reference
Substitution on Pyrrolidine Moiety (e.g., halogens) Enhanced Activity Optimizes molecular orientation and enhances interactions with specific residues (e.g., Asn655). mdpi.com
Exchange of a group for (S)-3-hydroxypyrrolidine 10-fold increase in potency Reduces lipophilicity and increases favorable interactions in the binding pocket. researchgate.net
Carboxamide group at pyrimidine C3 position Enhanced Trk Inhibition Provides additional interaction points within the active site. mdpi.com

| Pyrazolo[1,5-a]pyrimidine (B1248293) core | Essential for Potency | Forms a critical hydrogen bond interaction with the kinase hinge region (Met592). | mdpi.com |

The binding of this compound to its target is governed by a combination of non-covalent intermolecular forces. mdpi.com

Hydrogen Bonding: This is often the most critical directional interaction for pyrimidine-based inhibitors. The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, frequently interacting with backbone amide protons in the hinge region of kinases. researchgate.netmdpi.com The NH group of the pyrrolidine ring can also act as a hydrogen bond donor.

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan. unimi.it This type of interaction helps to properly orient the core of the ligand within the active site.

Table 4: Structural Features of this compound and Potential Intermolecular Forces

Structural Feature Potential Intermolecular Force Interacting Partner (Amino Acid Examples)
Pyrimidine Ring Nitrogens Hydrogen Bond Acceptor Serine, Threonine, Asparagine, Backbone NH groups
Pyrimidine Aromatic Ring π-π Stacking, Hydrophobic Interactions Phenylalanine, Tyrosine, Leucine, Valine
Pyrrolidine Ring NH Hydrogen Bond Donor Aspartate, Glutamate, Backbone C=O groups

| Pyrrolidine Ring CH₂ groups | Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine |

The this compound molecule is chiral, with a stereocenter at the C2 position of the pyrrolidine ring where it attaches to the pyrimidine. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-5-(pyrrolidin-2-yl)pyrimidine and (S)-5-(pyrrolidin-2-yl)pyrimidine.

The influence of stereochemistry on molecular recognition is profound because biological targets, such as enzymes and receptors, are themselves chiral environments composed of L-amino acids. nih.gov Consequently, the two enantiomers of a chiral ligand will interact differently with the target's binding site. One enantiomer (the eutomer) will typically have a much higher affinity and activity than the other (the distomer) because its three-dimensional arrangement of atoms fits more precisely into the binding pocket, allowing for optimal intermolecular interactions. researchgate.net

For example, SAR studies on related compounds have shown that conformational restriction using a specific stereoisomer, such as an (S)-3-phenylpiperidine or (S)-3-hydroxypyrrolidine, can lead to a significant increase in inhibitory potency compared to other isomers or achiral analogues. researchgate.net This highlights that the specific spatial orientation of the pyrrolidine ring and its substituents is a critical determinant of biological activity, dictating how effectively the key pharmacophoric elements can engage with their counterparts in the target's active site. nih.gov

Conformational Dynamics in Molecular Recognition Processes

The interaction between a ligand and its biological target is a dynamic process governed by the molecule's ability to adopt specific three-dimensional orientations. For this compound, the conformational dynamics are largely dictated by the interplay between the flexible, saturated pyrrolidine ring and the rigid, aromatic pyrimidine ring. This dynamic nature is crucial for its molecular recognition by target proteins, such as kinases.

The five-membered pyrrolidine ring is not planar and exists in a state of continuous, low-energy conformational fluctuation known as "pseudorotation". nih.govresearchgate.net This phenomenon allows the ring to rapidly interconvert between various "puckered" conformations, such as the envelope and twist forms. This inherent flexibility, stemming from its sp³-hybridized carbon atoms, enables the pyrrolidine scaffold to efficiently explore three-dimensional space and adapt its shape to fit the contours of a binding site. nih.govresearchgate.net The specific pucker of the pyrrolidine ring can position its substituents in distinct spatial orientations, which is critical for precise interactions with amino acid residues in a target protein.

Upon approaching a binding pocket, the this compound molecule undergoes a conformational selection process. The target protein's local environment energetically favors a specific conformer of the ligand. Molecular dynamics (MD) simulations are a key computational tool used to study these processes, providing insights into the dynamic behavior of the ligand-protein complex over time. mdpi.comtandfonline.comacs.org These simulations can reveal the most stable binding poses and the key conformational changes that occur upon binding. For instance, MD studies on related heterocyclic compounds have shown that the stability of the ligand-protein complex is a strong indicator of a correct binding mode. acs.org

Furthermore, the concept of conformational restriction is a significant factor in molecular recognition. While the inherent flexibility of the pyrrolidine ring is advantageous for initial binding, locking it into a preferred, bioactive conformation can enhance potency. mdpi.com This pre-organization reduces the entropic penalty associated with the loss of conformational freedom upon binding, leading to a more favorable free energy of binding. mdpi.com The substitution pattern on the pyrrolidine ring can influence its puckering and, consequently, its pharmacological efficacy. nih.gov

Dynamic FeatureDescriptionImplication for Molecular Recognition
Pyrrolidine Pseudorotation Rapid, low-energy interconversion between non-planar ring conformations (envelope and twist).Allows the molecule to adapt its 3D shape to fit the target's binding site, facilitating an "induced fit". nih.govresearchgate.net
Conformational Selection The protein binding site stabilizes a specific, low-energy conformer of the ligand from its ensemble of solution-state conformations.Determines the bioactive conformation required for optimal molecular interactions and biological activity.
Entropic Penalty The loss of conformational freedom when the flexible ligand binds to its target, which is energetically unfavorable.Reducing the ligand's flexibility through chemical modification can lower this penalty and increase binding affinity. mdpi.com

Rational Design Principles for Analogues and Probes Based on Molecular Interactions

The this compound scaffold serves as a valuable starting point for the rational design of more potent and selective analogues, as well as chemical probes to investigate biological pathways. The design principles are guided by structure-activity relationship (SAR) studies and an understanding of the molecular interactions observed in ligand-protein complexes. humanjournals.com

Structure-Activity Relationship (SAR) Guided Design: A primary strategy involves systematically modifying different positions of the this compound core to probe interactions with the target protein. For many kinase inhibitors based on related scaffolds, the pyrimidine ring acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. mdpi.com The pyrrolidine ring and other substituents are then directed towards other regions of the ATP-binding pocket, where they can form additional interactions that determine potency and selectivity.

Key design principles include:

Modification of the Pyrimidine Core: The nitrogen atoms of the pyrimidine ring are often crucial for hinge binding. mdpi.com Substituents at the C2, C4, and C6 positions can be varied to optimize these interactions and explore nearby sub-pockets. For example, in related pyrimidine kinase inhibitors, substitution at the C4 position with an aryl group is often directed toward the catalytic lysine (B10760008) residue, and adding groups capable of hydrogen bonding can improve kinase inhibition. nih.gov

Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can influence both the molecule's conformation and its interactions with the solvent-exposed region or deeper hydrophobic pockets of the binding site. nih.gov The stereochemistry at the C2 position, where the pyrimidine is attached, is critical, as different stereoisomers can lead to vastly different biological profiles due to distinct binding modes. nih.govresearchgate.net

Exploiting the C5 Position: The C5 position of the pyrimidine ring is often directed towards the "gatekeeper" residue of a kinase. nih.gov Modifying this position with different substituents allows for the tuning of selectivity, as the gatekeeper residue varies among different kinases.

Scaffold Hopping and Molecular Hybridization: Another powerful design strategy is scaffold hopping, where the core pyrimidine or pyrrolidine structure is replaced with a different chemical moiety that preserves the key interaction points (pharmacophore). Molecular hybridization involves combining pharmacophoric elements from two or more known bioactive molecules to create a new hybrid with potentially enhanced activity or a novel biological profile. nih.gov For instance, fragments from a known potent inhibitor like Pexidartinib have been successfully merged with a pyrrolo[2,3-d]pyrimidine nucleus to generate new, highly potent inhibitors. nih.gov

Design of Chemical Probes: The principles of rational design are also applied to create chemical probes. These are specialized molecules designed not as therapeutics, but as tools to study a biological target. A probe based on the this compound scaffold would retain high affinity and selectivity for its target. It might be modified by incorporating a reactive group for covalent labeling of the target protein or by attaching a fluorescent tag or biotin (B1667282) for use in biochemical and cellular assays. The design process would focus on finding a position on the scaffold for modification that does not disrupt the key binding interactions.

The following table summarizes SAR findings for pyrimidine-based kinase inhibitors, which provide guiding principles for the design of analogues of this compound.

Position of ModificationType of SubstituentGeneral Effect on Activity (Kinase Inhibition)Rationale
Pyrimidine C2 Small, flexible amine groupsOften enhances potencyForms additional hydrogen bonds in the hinge region.
Pyrimidine C4 Substituted anilines, heterocyclic ringsCritical for potency and selectivityInteracts with the ribose-binding pocket and can be tailored to fit specific kinase grooves. mdpi.comnih.gov
Pyrimidine C5 Halogens, small alkyl groups, nitrilesModulates selectivity and potencyProjects towards the gatekeeper residue; size and nature of the substituent can discriminate between kinases. nih.govmdpi.com
Pyrrolidine Ring Hydroxyl, methyl, or other small groupsCan increase potency and improve physicochemical propertiesInfluences ring pucker and can form additional interactions in the binding pocket. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-(Pyrrolidin-2-yl)pyrimidine, and how are reaction conditions optimized?

  • Methodology : The synthesis often involves multi-step reactions, such as condensation of pyrrolidine derivatives with pyrimidine precursors. For example, NH4_4OAc and glacial acetic acid are used as catalysts under reflux (108°C) to facilitate cyclization and improve yield . Temperature control (e.g., 2–8°C storage for intermediates) and pH adjustment are critical to avoid side reactions .
  • Key Techniques : Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) is standard . X-ray crystallography (e.g., Acta Crystallographica reports) provides definitive structural data for crystalline derivatives .

Q. How are solubility and stability profiles determined for this compound in research settings?

  • Methodology : Solubility is tested in common solvents (DMSO, ethanol, water) via gravimetric analysis or spectrophotometry. Stability studies involve accelerated degradation under varying temperatures and pH, analyzed by HPLC .

Advanced Research Questions

Q. What strategies address low yields or side reactions during the synthesis of this compound derivatives?

  • Optimization Approaches :

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) or acid/base systems enhance regioselectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency .
  • Protecting Groups : Use of trityl groups (e.g., (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone) prevents undesired interactions during functionalization .

Q. How can researchers design biological activity assays for this compound derivatives?

  • Experimental Design :

  • Target Identification : Molecular docking studies predict interactions with enzymes (e.g., kinases) or receptors.
  • In Vitro Assays : Dose-response curves (IC50_{50}/EC50_{50}) in cell lines, with controls for cytotoxicity .
  • Mechanistic Studies : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinities.

Q. How are contradictions in reported reactivity or biological data resolved?

  • Case Study : Pyrazolo[1,5-a]pyrimidines faced synthetic limitations until optimized protocols (e.g., sequential amination) improved reproducibility .
  • Resolution Steps :

  • Replicate experiments under identical conditions (solvent, temperature).
  • Use advanced analytics (e.g., LC-MS/MS) to identify trace impurities affecting results .

Q. What role does computational modeling play in understanding the compound’s interactions?

  • Applications :

  • DFT Calculations : Predict electronic properties and reactive sites .
  • Molecular Dynamics : Simulate binding to biological targets (e.g., using crystallographic data from derivatives like 5-Phenyl-2-(4-pyridyl)pyrimidine) .

Methodological Considerations Table

AspectTechniques/ToolsKey References
Synthesis OptimizationMicrowave reactors, protecting groups
Structural AnalysisNMR, HRMS, X-ray crystallography
Biological AssaysSPR, molecular docking, cytotoxicity assays
Data ReconciliationLC-MS/MS impurity profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.